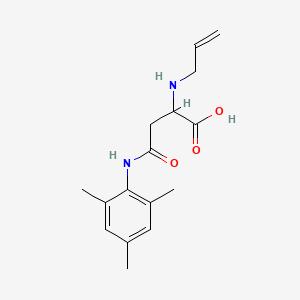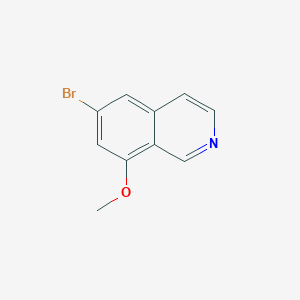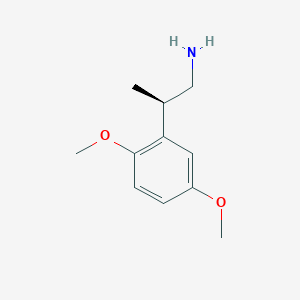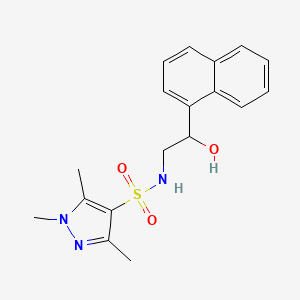![molecular formula C24H46N4O10 B2355573 tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate CAS No. 2227199-27-9](/img/structure/B2355573.png)
tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Biochemical Pathways
Given the complexity of biological systems, it is likely that this compound interacts with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
The synthesis of tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate involves several steps. The starting material is typically a piperidine derivative, which undergoes a series of reactions to introduce the tert-butyl carbamate and methoxy groups. The final product is obtained by reacting the intermediate with oxalic acid to form the hemioxalate salt .
Synthetic Routes and Reaction Conditions
Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative through a series of reactions, including hydrogenation and protection of functional groups.
Introduction of the Tert-butyl Carbamate Group: The piperidine derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the tert-butyl carbamate group.
Methoxylation: The intermediate is further reacted with methanol and a suitable catalyst to introduce the methoxy group.
Formation of the Hemioxalate Salt: The final step involves reacting the intermediate with oxalic acid to form the hemioxalate salt, which is then purified by recrystallization.
Chemical Reactions Analysis
Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Types of Reactions
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidized Products: Corresponding ketones, aldehydes, or carboxylic acids.
Reduced Products: Corresponding alcohols or amines.
Substituted Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate has a wide range of applications in scientific research .
Chemistry
Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: The compound can act as a catalyst or a ligand in various catalytic reactions.
Biology
Biochemical Studies: It is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Cell Culture: The compound is used in cell culture studies to understand cellular processes and drug interactions.
Medicine
Drug Development: It is used in the development of new drugs and therapeutic agents.
Pharmacological Studies: The compound is used in pharmacological studies to investigate its effects on biological systems.
Industry
Material Science: It is used in the development of new materials with specific properties.
Chemical Manufacturing: The compound is used in the manufacturing of various chemicals and intermediates.
Comparison with Similar Compounds
Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate is unique compared to other similar compounds due to its specific chemical structure and properties .
Similar Compounds
Tert-butyl N-[(3R,4R)-3-aminooxan-4-yl]carbamate: Similar structure but different functional groups.
Tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate: Similar structure but different ring system.
Uniqueness
Chemical Structure: The presence of the methoxy group and the hemioxalate salt form makes it unique.
Chemical Properties: Its specific reactivity and stability under various conditions distinguish it from other compounds.
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m11./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGRHEKFNXWMHP-JBJOKHDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1OC.CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1OC.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-dimethyl 2-(2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate](/img/structure/B2355493.png)
![N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)

![6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2355497.png)

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2355504.png)

![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B2355506.png)

![Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2355509.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2355511.png)
![Methyl 4-({2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-3-yl}methyl)benzoate](/img/structure/B2355512.png)
![1-cyclopropanecarbonyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2355513.png)
